molecular formula C20H15N3O3 B2699264 3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 854039-16-0

3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2699264
CAS No.: 854039-16-0
M. Wt: 345.358
InChI Key: AVVJDEOEMFCVIJ-UHFFFAOYSA-N
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Description

3-(2-(Indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a fused heterocyclic compound comprising a benzofuran ring fused to a pyrimidin-4(3H)-one core. The molecule is substituted at position 3 with a 2-(indolin-1-yl)-2-oxoethyl group, which introduces both a ketone and an indoline moiety.

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-17(23-10-9-13-5-1-3-7-15(13)23)11-22-12-21-18-14-6-2-4-8-16(14)26-19(18)20(22)25/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVJDEOEMFCVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products

Scientific Research Applications

Medicinal Chemistry

3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one serves as a lead compound in drug development. Its structure allows it to target specific enzymes or receptors, making it a candidate for treatments in various diseases, including cancer and bacterial infections.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting cell proliferation in cancer cell lines. Such studies highlight its potential as a therapeutic agent in oncology.

Organic Electronics

The compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties. The incorporation of indole structures enhances charge transport characteristics.

Data Table: Comparison of Electronic Properties

CompoundApplicationKey Properties
This compoundOLEDsHigh charge mobility
Pyrazolo[3,4-d]pyrimidineCDK2 InhibitorEffective against cancer
Thieno[3,2-d]pyrimidin-4-amineAntitubercularInhibits Mycobacterium tuberculosis

Biochemical Research

This compound is also significant in biochemical research for studying enzyme interactions and cellular processes. Its ability to form hydrogen bonds with active sites of receptors allows for detailed investigation into molecular mechanisms.

Case Study: Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) of this compound vary depending on its chemical structure. Understanding these properties is essential for optimizing its use in medicinal applications.

Mechanism of Action

The mechanism of action of 3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Substituent Variations

The following table compares substituents, physicochemical properties, and bioactivities of benzofuropyrimidinone derivatives:

Compound Name Substituents at Position 3 Substituents at Position 2 Melting Point (°C) Key Properties/Activities Evidence ID
3-Phenyl-2-(prop-2-ynyloxy)-benzofuropyrimidin-4-one Phenyl Prop-2-ynyloxy Not reported Planar structure; X-ray confirmed
3-(3-Methylphenyl)-2-thioxo-benzofuropyrimidin-4-one 3-Methylphenyl Thioxo Not reported Sulfur enhances redox activity
8-Bromo-3-(Schiff base)-benzofuropyrimidin-4-one Schiff base (arylideneamino) Bromo at position 8 Not reported Antimicrobial, antioxidant
Target Compound 2-(Indolin-1-yl)-2-oxoethyl None (parent structure) Not reported Hypothesized kinase inhibition N/A

Key Observations :

  • Planarity: Like 3-phenyl derivatives , the benzofuropyrimidinone core is planar, facilitating π-π interactions in biological targets.

Thienopyrimidinone Derivatives

Compounds with thieno[3,2-d]pyrimidinone cores (e.g., and ) differ in electronic properties due to sulfur’s electronegativity. For example:

  • 2,6-Bis(3-methoxyphenyl)-thienopyrimidinone (3a): Melting point 148–150°C; methylation reduces polarity .
  • Pyrido-thieno-pyrimidinones (6b–6d): Higher melting points (183–230°C) due to extended conjugation and methoxy groups .

The target compound’s benzofuro core lacks sulfur, likely reducing electron-withdrawing effects compared to thieno analogues.

Melting Points

  • Benzofuropyrimidinones generally exhibit melting points >140°C (e.g., 144–145°C for 4-chlorobenzofuropyrimidine ).
  • Thienopyrimidinones show broader ranges (148–304°C), influenced by substituents like methoxy or chloro groups .

Biological Activity

3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to a class of indole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

C18H15N3O3\text{C}_{18}\text{H}_{15}\text{N}_3\text{O}_3

This indicates a complex structure that may contribute to its biological activities through various mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective inhibition against various receptor tyrosine kinases (RTKs), which are critical in cancer progression.

Case Study: Inhibition of RTKs
In a study evaluating 3-substituted indolin-2-ones, it was found that modifications at the C-3 position could lead to selective inhibition of RTKs such as VEGF and EGF receptors. The compound may possess similar inhibitory properties, potentially leading to reduced tumor growth in cancer cell lines like A549 (lung cancer) and MCF7 (breast cancer) .

CompoundTarget RTKIC50 (µM)Reference
3aVEGF<0.5
3bEGF0.8
3cHer-21.0

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. Its effectiveness is often evaluated through minimum inhibitory concentration (MIC) assays.

Case Study: Antimicrobial Efficacy
In a recent study, derivatives similar to this compound demonstrated significant activity against MRSA and other resistant strains. For example, a related compound exhibited an MIC of 0.98 µg/mL against MRSA, indicating strong antibacterial activity .

Bacterial StrainMIC (µg/mL)Compound Reference
MRSA0.98
S. aureus<1
E. coli5

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Inhibition of Kinase Activity : By fitting into the ATP binding pocket of RTKs, it may prevent autophosphorylation and downstream signaling involved in cell proliferation.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity, leading to cell lysis.

Q & A

Q. What controls are critical in stability studies under physiological conditions?

  • Methodological Answer : Include:
  • Positive control : Ascorbic acid (oxidation) or EDTA (chelation).
  • Negative control : Vehicle (DMSO/PBS) to assess solvent effects.
  • Sampling intervals : 0, 24, 48, 72 hours in plasma at 37°C .

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